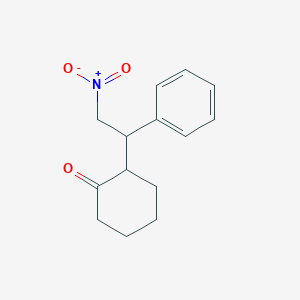
Cyclohexanone, 2-(2-nitro-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by a cyclohexanone ring substituted with a 2-(2-nitro-1-phenylethyl) group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with nitrostyrene in the presence of a base such as pyrrolidine . The reaction is typically carried out under an inert atmosphere, such as argon, and requires careful control of temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: Formation of 2-(2-amino-1-phenylethyl)cyclohexanone.
Oxidation: Formation of oximes or other oxidized derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(2-nitro-1-phenylethyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The phenylethyl group can also participate in various binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-(2-amino-1-phenylethyl)-: Similar structure but with an amino group instead of a nitro group.
Cyclohexanone, 2-(2-hydroxy-1-phenylethyl)-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
4591-64-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(2-nitro-1-phenylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H17NO3/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI Key |
STOOUUNOLPMRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















